1,1,1,2,2-Pentafluoro-5-iodopentane
Overview
Description
1,1,1,2,2-Pentafluoro-5-iodopentane is a chemical compound with the molecular formula C5H6F5I and a molecular weight of 288 g/mol. This compound is characterized by the presence of five fluorine atoms and one iodine atom attached to a pentane backbone. It is a compound with significant prospects in several areas of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluoro-5-iodopentane typically involves the fluorination of a suitable precursor followed by iodination. One common method involves the reaction of pentane with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms. The resulting pentafluoropentane is then subjected to iodination using iodine (I2) or an iodine-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are typically carried out in specialized reactors designed to handle the highly reactive fluorinating and iodinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentafluoro-5-iodopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form pentafluoropentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding pentafluoropentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH2) in polar solvents like water or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of pentafluoropentanol, pentafluoropentanenitrile, or pentafluoropentanamine.
Reduction: Formation of pentafluoropentane.
Oxidation: Formation of pentafluoropentanoic acid.
Scientific Research Applications
1,1,1,2,2-Pentafluoro-5-iodopentane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: Explored for its potential use in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentafluoro-5-iodopentane involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive iodine atom. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, while the iodine atom can participate in substitution and redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2-Pentafluoro-3-iodopropane: Similar in structure but with a shorter carbon chain.
1,1,1,2,2-Pentafluoro-4-iodobutane: Similar in structure but with a different carbon chain length.
1,1,1,2,2-Pentafluoro-2-iodoethane: Similar in structure but with an even shorter carbon chain.
Uniqueness
1,1,1,2,2-Pentafluoro-5-iodopentane is unique due to its specific carbon chain length and the positioning of the fluorine and iodine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-5-iodopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5I/c6-4(7,2-1-3-11)5(8,9)10/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCPBKBTQGUGKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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